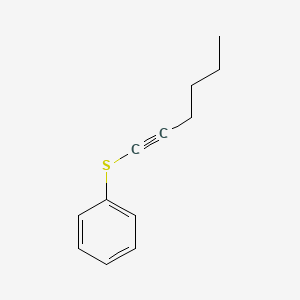![molecular formula C12H22O B14294672 [1-(Pent-4-en-1-yl)cyclohexyl]methanol CAS No. 113009-20-4](/img/structure/B14294672.png)
[1-(Pent-4-en-1-yl)cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Pent-4-en-1-yl)cyclohexyl]methanol: is a chemical compound characterized by a cyclohexyl ring substituted with a pent-4-en-1-yl group and a methanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pent-4-en-1-yl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with pent-4-en-1-ylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : [1-(Pent-4-en-1-yl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride .
Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Halogenated or aminated cyclohexyl derivatives
Applications De Recherche Scientifique
Chemistry: : [1-(Pent-4-en-1-yl)cyclohexyl]methanol is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions .
Biology: : The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions .
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments .
Industry: : It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes .
Mécanisme D'action
The mechanism of action of [1-(Pent-4-en-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities and cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Shares a cyclohexyl ring but differs in functional groups and reactivity.
Uniqueness
Propriétés
Numéro CAS |
113009-20-4 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
(1-pent-4-enylcyclohexyl)methanol |
InChI |
InChI=1S/C12H22O/c1-2-3-5-8-12(11-13)9-6-4-7-10-12/h2,13H,1,3-11H2 |
Clé InChI |
BGYIEFFTVYEDLE-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC1(CCCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



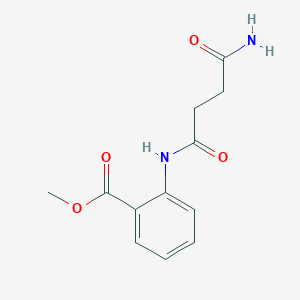
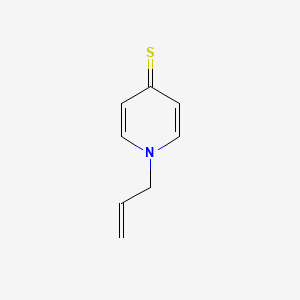

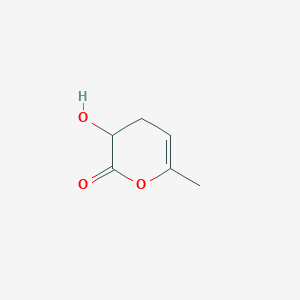
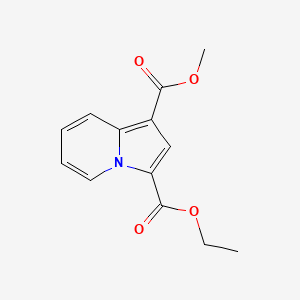
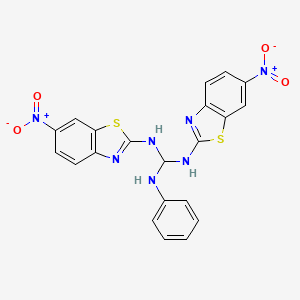
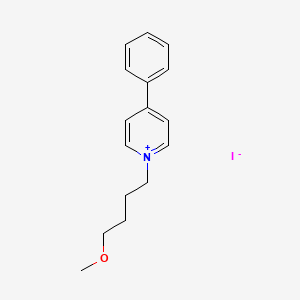
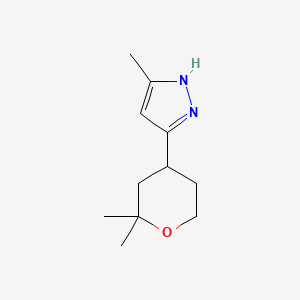
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)

![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)

